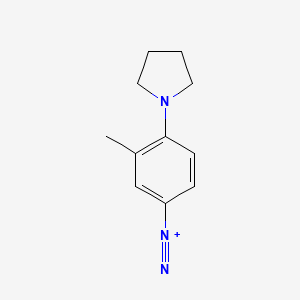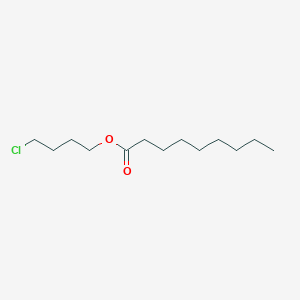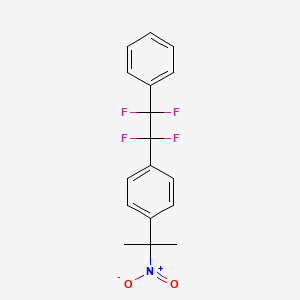
1-(2-Nitropropan-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Nitropropan-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene is an organic compound that features both nitro and fluoro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Nitropropan-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene likely involves multiple steps, including the introduction of the nitro group and the fluoro groups. Typical synthetic routes might include:
Nitration: Introduction of the nitro group using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Fluorination: Introduction of the fluoro groups using fluorinating agents such as elemental fluorine, hydrogen fluoride, or other fluorinating reagents.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(2-Nitropropan-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: The fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
1-(2-Nitropropan-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene may have applications in:
Chemistry: As a precursor for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Investigation of its pharmacological properties.
Industry: Use in the development of advanced materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 1-(2-Nitropropan-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene would depend on its specific application. For example:
In biological systems: It might interact with specific enzymes or receptors, affecting biochemical pathways.
In chemical reactions: It might act as a reactant or catalyst, influencing reaction mechanisms.
類似化合物との比較
Similar Compounds
- 1-(2-Nitropropan-2-yl)-4-(2,2,2-trifluoroethyl)benzene
- 1-(2-Nitropropan-2-yl)-4-(1,1,1,2-tetrafluoro-2-phenylethyl)benzene
Uniqueness
1-(2-Nitropropan-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene is unique due to the specific arrangement and number of fluoro groups, which can significantly influence its chemical reactivity and physical properties compared to similar compounds.
特性
CAS番号 |
41485-24-9 |
|---|---|
分子式 |
C17H15F4NO2 |
分子量 |
341.30 g/mol |
IUPAC名 |
1-(2-nitropropan-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene |
InChI |
InChI=1S/C17H15F4NO2/c1-15(2,22(23)24)12-8-10-14(11-9-12)17(20,21)16(18,19)13-6-4-3-5-7-13/h3-11H,1-2H3 |
InChIキー |
DYLJRSHGXMJLFB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(F)F)(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


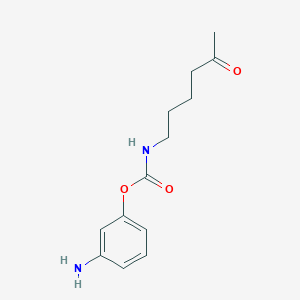

![Bicyclo[2.2.1]heptane-2,3-diyl dimethanesulfonate](/img/structure/B14674676.png)
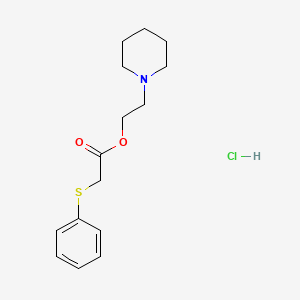
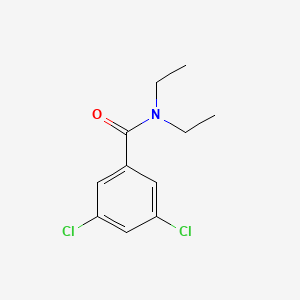
![14,15-dimethoxy-2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one](/img/structure/B14674692.png)
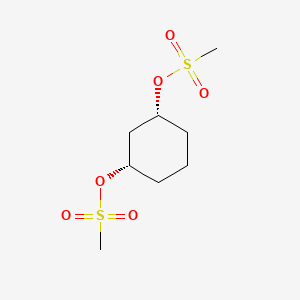
![1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14674714.png)
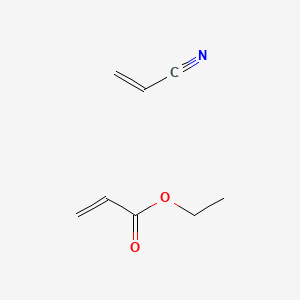
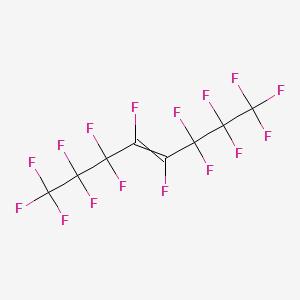
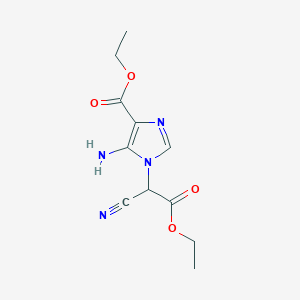
![3-[2-(3-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14674737.png)
